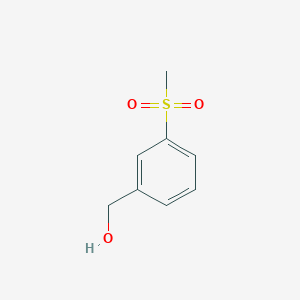

3-(Methylsulfonyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMFNVYEANZUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634914 | |

| Record name | [3-(Methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220798-39-0 | |

| Record name | [3-(Methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methanesulfonylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Methylsulfonyl)benzyl alcohol, a valuable building block in medicinal chemistry and materials science. This document explores the primary synthetic pathways, detailing the underlying chemical principles and offering field-proven insights into experimental choices. A thorough characterization of the target molecule, including spectroscopic and physical data, is presented to ensure its unambiguous identification and quality assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of sulfonyl-containing aromatic compounds.

Introduction: The Significance of the Sulfonyl Group in Aromatic Scaffolds

The methylsulfonyl group (-SO₂CH₃) is a key functional group in modern drug discovery and materials science. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. This compound, with its reactive primary alcohol functionality, serves as a versatile intermediate for introducing the 3-methylsulfonylphenyl motif into a wide range of molecular architectures.

This guide will focus on the two most convergent and reliable synthetic routes to this compound, providing detailed experimental considerations and characterization data.

Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through two principal routes: the oxidation of a thioether precursor and the reduction of a corresponding benzaldehyde. The choice of pathway often depends on the availability and cost of the starting materials.

Pathway A: Oxidation of 3-(Methylthio)benzyl Alcohol

This pathway involves the oxidation of the sulfur atom in 3-(methylthio)benzyl alcohol to the sulfone. This two-step process, starting from a commercially available thioether, is a common and effective strategy.

The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.[1] Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation of the benzyl alcohol functionality.

Sources

A Spectroscopic Guide to (3-(methylsulfonyl)phenyl)methanol: Structure Elucidation and Characterization

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-(methylsulfonyl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and expected outcomes for the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the theoretical underpinnings of each method, explain the rationale behind experimental parameter selection, and present a predicted analysis of the resulting spectra.

Introduction

(3-(methylsulfonyl)phenyl)methanol is a bifunctional organic molecule containing a primary alcohol and a methyl sulfone group attached to a meta-substituted benzene ring. The interplay of these functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. This guide serves as a practical reference for the spectroscopic characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of (3-(methylsulfonyl)phenyl)methanol that will be probed by different spectroscopic techniques are the aromatic ring, the methylsulfonyl group (-SO₂CH₃), and the hydroxymethyl group (-CH₂OH).

Molecular Structure of (3-(methylsulfonyl)phenyl)methanol

Caption: Chemical structure of (3-(methylsulfonyl)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | m | 2H | Ar-H (ortho to -SO₂CH₃) |

| ~7.5-7.7 | m | 2H | Ar-H (meta and para to -SO₂CH₃) |

| 4.75 | s | 2H | -CH ₂OH |

| 3.05 | s | 3H | -SO₂CH ₃ |

| ~2.0-3.0 | br s | 1H | -CH₂OH |

Interpretation and Experimental Rationale:

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, methyl, and hydroxyl protons.

-

Aromatic Protons (δ 7.5-8.1): The electron-withdrawing nature of the methylsulfonyl group will deshield the aromatic protons, causing them to resonate at a lower field compared to benzene (δ 7.36). The protons ortho to the sulfonyl group are expected to be the most deshielded. The meta-substitution pattern will lead to complex splitting (multiplets).

-

Benzylic Protons (δ 4.75): The protons of the -CH₂OH group are adjacent to an oxygen atom and an aromatic ring, placing their resonance in the range of 4.5-5.0 ppm. This is expected to be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (δ 3.05): The protons of the methyl group attached to the sulfonyl group are deshielded and typically appear as a sharp singlet around 3.0 ppm.

-

Hydroxyl Proton (δ ~2.0-3.0): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O, causing the signal to disappear.

¹H NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of (3-(methylsulfonyl)phenyl)methanol in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1][2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C -SO₂CH₃ |

| ~140 | Ar-C -CH₂OH |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~125 | Ar-C H |

| ~64 | -C H₂OH |

| ~44 | -SO₂C H₃ |

Interpretation and Experimental Rationale:

The carbon NMR spectrum will provide complementary information to the proton NMR, showing a distinct signal for each unique carbon environment.

-

Aromatic Carbons (δ 125-142): The aromatic carbons will resonate in the typical region of δ 120-150 ppm. The carbons directly attached to the substituents (-SO₂CH₃ and -CH₂OH) will have distinct chemical shifts from the protonated aromatic carbons.

-

Benzylic Carbon (δ ~64): The carbon of the -CH₂OH group is expected around 64 ppm, which is characteristic for benzylic alcohols.[3]

-

Methyl Carbon (δ ~44): The methyl carbon of the sulfonyl group is expected to appear around 44 ppm.

¹³C NMR Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID similarly to the ¹H NMR data.

Workflow for NMR Analysis

Caption: Proposed electron ionization fragmentation pathway.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra for structural elucidation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is plotted as relative intensity versus m/z.

Summary

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of (3-(methylsulfonyl)phenyl)methanol. The predicted spectroscopic data presented in this guide, based on the known effects of the constituent functional groups, serves as a robust framework for researchers to confirm the identity and purity of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment in any research or development setting.

References

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. 1 - The Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2018). Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. Contents. Available at: [Link]

-

NIST. Benzyl alcohol - the NIST WebBook. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Available at: [Link]

-

Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

Chemistry LibreTexts. Sulfonates infrared spectra. Available at: [Link]

-

ResearchGate. Selected 1H NMR region showing the benzyl alcohol signals found on the.... Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). Available at: [Link]

-

The King's Centre for Visualization in Science. Phenylmethanol. Available at: [Link]

-

Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Available at: [Link]

-

Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. Available at: [Link]

-

NASA. Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an. Available at: [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

Chegg.com. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. Available at: [Link]

-

PubChem. Methanol | CH3OH | CID 887. Available at: [Link]

-

Doc Brown's Chemistry. CH3OH mass spectrum of methanol. Available at: [Link]

-

ResearchGate. Panel (a) ATR-FTIR spectrum of pristine methanol (CH 3 OH) and panel.... Available at: [Link]

-

Quora. (2016). What is the infrared spectrum for triphenylmethanol? What properties does it reveal about it?. Available at: [Link]

-

SpectraBase. (3-Methylthiopyridin-6-yl)phenylmethanol - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

NIST Technical Series Publications. EPA/NIH mass spectral data base. Available at: [Link]

-

PubChem. 3-Methylbenzyl alcohol | C8H10O | CID 11476. Available at: [Link]

Sources

3-(Methylsulfonyl)benzyl alcohol CAS 220798-39-0 supplier

An In-Depth Technical Guide to 3-(Methylsulfonyl)benzyl Alcohol for Advanced Research

For the modern researcher and drug development professional, the strategic selection of chemical building blocks is a critical determinant of success. This compound (CAS 220798-39-0), a seemingly simple aromatic alcohol, represents a versatile and increasingly important scaffold in medicinal chemistry. Its unique combination of a reactive primary alcohol and an electron-withdrawing methylsulfonyl group imparts specific physicochemical properties that can be leveraged for sophisticated molecular design.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of properties to explore the causality behind its applications, validated experimental protocols, and its role as a pivotal intermediate in contemporary drug discovery.

Core Physicochemical and Structural Properties

This compound is a bifunctional organic compound characterized by a benzyl alcohol core substituted with a methylsulfonyl group at the meta-position. This substitution is key to its utility. The potent electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the aromatic ring and influences the reactivity of the benzylic alcohol.

Key Properties Summary:

| Property | Value | Source |

| CAS Number | 220798-39-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀O₃S | [3] |

| Molecular Weight | 186.2 g/mol | [3] |

| Purity | Typically ≥96% | [3] |

| Appearance | Varies (often a white to off-white solid) | N/A |

| Storage | Room temperature | [3] |

The methylsulfonyl moiety is a recognized pharmacophore that can enhance a molecule's solubility and its ability to interact with biological targets through hydrogen bonding.[5] These interactions are often crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the reduction of the corresponding aldehyde.

Workflow for Synthesis via Reduction

This workflow outlines a standard, reliable method for producing this compound from its aldehyde precursor. The causality behind this choice is its high efficiency and the commercial availability of the starting material.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 3-(Methylsulfonyl)benzaldehyde

This protocol is a self-validating system, incorporating controls and purification steps to ensure high purity of the final product. The principles are adapted from standard reduction procedures for similar aromatic aldehydes.[5][6]

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(methylsulfonyl)benzaldehyde in a suitable dry solvent such as ethanol or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, approx. 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The use of a mild reducing agent like NaBH₄ is a deliberate choice to selectively reduce the aldehyde without affecting the sulfonyl group.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

-

Workup: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize excess NaBH₄.

-

Extraction: If THF was used, evaporate it under reduced pressure. Add water and extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block. Its bifunctionality allows for its incorporation into more complex molecules, where it can serve as a linker, a pharmacophore, or a precursor for further functionalization.

Role as a Protein Degrader Building Block

One of the most significant contemporary applications of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other protein degraders.[3] The benzyl alcohol moiety can be readily converted into other functional groups (e.g., ethers, esters, or halides) to serve as a linker component connecting a warhead (ligand for the target protein) and an E3 ligase-binding element.

Caption: Logical flow from building block to a complex PROTAC molecule.

Reported Biological Activities

While primarily used as an intermediate, derivatives and related structures of this compound have shown notable biological activities:

-

β-Adrenergic Receptor Antagonism: The molecule has been identified as an antagonist of β-adrenergic receptors.[2] This suggests its core structure could be a valuable starting point for designing new therapeutics targeting these receptors.

-

Anti-inflammatory Properties: Research has indicated that compounds containing the methylsulfonyl benzyl moiety can possess anti-inflammatory properties, potentially through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[2][5]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is paramount for its use in research and development. Standard analytical techniques are employed for its characterization.

Common Analytical Techniques:

| Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | A single major peak corresponding to the product. Retention time is method-dependent. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, especially for non-volatile impurities. | A primary peak for the product. Useful for monitoring reaction progress. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification. | ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic, methylene (-CH₂), and methyl (-CH₃) protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight (186.2 g/mol ). |

Example Protocol: HPLC Purity Analysis

This protocol provides a robust method for determining the purity of a sample. The choice of a C18 column and a gradient elution is standard for separating aromatic compounds of moderate polarity.

-

System: HPLC with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[7]

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 235 nm.[7]

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 0.1 mg/mL).[7]

-

Injection Volume: 3-5 µL.[7]

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Commercial Suppliers

This compound is available from several reputable chemical suppliers catering to the research and development sectors. Availability and pack sizes may vary.

| Supplier | Product Number (Example) | Purity |

| Biosynth | VIA79839 | R&D Grade |

| Apollo Scientific | OR952819 | N/A |

| CP Lab Chemicals (via Amazon) | N/A | min 96% |

| eMolecules (via Fisher Scientific) | 205413511 | 96% |

Note: This is not an exhaustive list, and availability should be confirmed directly with the suppliers.

References

- Synthesis of 3,5-bis(dimethylamino)-α-[(methylsulfonyl)-methyl]benzyl alcohol. (n.d.). Google Patents.

-

This compound, min 96%, 5 grams. (n.d.). CP Lab Chemicals via Amazon. Retrieved from [Link]

-

Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. (n.d.). Mol-Instincts. Retrieved from [Link]

-

This compound | CAS No.220798-39-0. (n.d.). Molbase. Retrieved from [Link]

-

Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]

-

Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2019). Publisso. Retrieved from [Link]

-

Benzyl Alcohol. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

-

HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Capillary gas chromatographic method for the determination of benzyl alcohol in injectable formulations. (2011). ResearchGate. Retrieved from [Link]

-

Development studies on determination of preservatives decomposition products. (n.d.). ResearchGate. Retrieved from [Link]

-

What is Benzyl Alcohol used for? (2024). Patsnap Synapse. Retrieved from [Link]

-

What is the mechanism of Benzyl Alcohol? (2024). Patsnap Synapse. Retrieved from [Link]

-

4-(Dimethylamino)-3,5-dimethyl-alpha-[(methylsulfonyl)-methyl]benzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Benzyl alcohols Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 220798-39-0 | VIA79839 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. eMolecules this compound | 220798-39-0 | MFCD15527275 | Fisher Scientific [fishersci.com]

- 5. 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 3-(Methylsulfonyl)benzenemethanol for Advanced Research

This guide provides a comprehensive technical overview of 3-(methylsulfonyl)benzenemethanol, a molecule of increasing interest to researchers in drug discovery and organic synthesis. We will delve into its core physical and chemical properties, explore the significance of its structural motifs, and provide detailed experimental protocols for its characterization, moving beyond a simple recitation of facts to explain the scientific rationale behind these methodologies.

Introduction: Understanding the Core Structure

3-(Methylsulfonyl)benzenemethanol, with the CAS number 220798-39-0, is an aromatic alcohol distinguished by the presence of a methylsulfonyl group at the meta position of the benzene ring.[1] This substitution pattern imparts a unique combination of electronic and steric properties that are highly relevant in the context of medicinal chemistry and materials science. The benzylic alcohol moiety serves as a versatile synthetic handle for further chemical modifications, while the methylsulfonyl group significantly influences the molecule's polarity, solubility, and metabolic stability. This guide will serve as a foundational resource for scientists looking to incorporate this valuable building block into their research endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application. The following table summarizes the key physicochemical parameters of 3-(methylsulfonyl)benzenemethanol. Where experimental data is not publicly available, predicted values from reliable computational models are provided and noted.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.2 g/mol | [1] |

| CAS Number | 220798-39-0 | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in methanol, ethanol, and DMSO. Limited solubility in water. | - |

| pKa (hydroxyl proton) | ~14-15 (estimated based on benzyl alcohol) | - |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | [2] |

| logP | 1.1434 | [2] |

Note: Predicted values are based on computational models for the closely related α-Methyl-3-(methylsulfonyl)benzenemethanol and should be confirmed experimentally.

The methylsulfonyl group, being a strong electron-withdrawing group, is expected to increase the acidity of the benzylic proton and influence the reactivity of the aromatic ring. Its polarity, as indicated by the TPSA, suggests that it can participate in hydrogen bonding, which is a critical factor in drug-receptor interactions.[3][4]

The Methylsulfonyl Group: A Pillar of Modern Drug Design

The inclusion of a methylsulfonyl moiety in a drug candidate is a deliberate strategic choice made by medicinal chemists to optimize its pharmacological profile. This functional group is often employed as a bioisostere for other groups like sulfonamides or amides, offering distinct advantages.[5][6][7]

Key Attributes in a Pharmacological Context:

-

Enhanced Solubility: The polar nature of the sulfone group can significantly improve the aqueous solubility of a compound, which is often a limiting factor in drug development.[8]

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic properties.[8]

-

Hydrogen Bonding Capability: The two oxygen atoms of the sulfone can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[4][9]

-

Modulation of Physicochemical Properties: As a potent electron-withdrawing group, it can modulate the pKa of nearby functionalities and influence the overall electronic distribution of the molecule, thereby affecting its binding affinity and selectivity.[8]

The strategic placement of the methylsulfonyl group, as seen in 3-(methylsulfonyl)benzenemethanol, provides a scaffold that can be elaborated to explore these beneficial effects in novel drug candidates.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 3-(methylsulfonyl)benzenemethanol can be approached through several established synthetic routes. A common strategy involves the oxidation of the corresponding sulfide, [3-(methylthio)phenyl]methanol.

Illustrative Synthetic Approach:

A plausible and efficient synthesis begins with 3-bromobenzyl alcohol.

-

Thiolation: Reaction of 3-bromobenzyl alcohol with sodium thiomethoxide (NaSMe) in a suitable polar aprotic solvent like DMF or DMSO would yield [3-(methylthio)phenyl]methanol. The choice of a polar aprotic solvent is crucial to facilitate the nucleophilic substitution reaction.

-

Oxidation: The resulting sulfide is then oxidized to the sulfone. A variety of oxidizing agents can be employed, with Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like methanol or dichloromethane being common choices. The use of a stoichiometric amount of the oxidant is critical to avoid over-oxidation.

The primary reactive sites of 3-(methylsulfonyl)benzenemethanol are the hydroxyl group and the aromatic ring. The benzylic alcohol can undergo typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The electron-withdrawing nature of the methylsulfonyl group will deactivate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions relative to both existing substituents.

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of 3-(methylsulfonyl)benzenemethanol. The following are detailed, field-proven protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by Reverse-Phase HPLC

This protocol is designed to provide a robust and reproducible method for assessing the purity of 3-(methylsulfonyl)benzenemethanol. The choice of a C18 column is based on the non-polar nature of the benzene ring, while the mobile phase composition is optimized for the retention and separation of this moderately polar compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape and suppress ionization of any acidic impurities.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B (linear gradient)

-

15-17 min: 80% B (isocratic)

-

17-18 min: 80% to 20% B (linear gradient)

-

18-25 min: 20% B (isocratic - column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 220 nm and 254 nm. The aromatic ring provides strong UV absorbance at these wavelengths.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of 3-(methylsulfonyl)benzenemethanol in acetonitrile.

Caption: HPLC workflow for purity analysis.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. This protocol outlines the acquisition of ¹H and ¹³C NMR spectra.

Methodology:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(methylsulfonyl)benzenemethanol in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good alternative if solubility in CDCl₃ is limited, and it will also allow for the observation of the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Expected Spectral Features:

-

¹H NMR:

-

A singlet for the methyl group of the sulfone (~3.0-3.2 ppm).

-

A singlet or doublet for the benzylic methylene protons (~4.7-4.8 ppm).

-

A broad singlet for the hydroxyl proton (variable chemical shift, will exchange with D₂O).

-

A complex multiplet pattern for the four aromatic protons in the region of 7.5-8.0 ppm.

-

-

¹³C NMR:

-

A signal for the methyl carbon (~44 ppm).

-

A signal for the benzylic carbon (~63-64 ppm).

-

Four distinct signals for the aromatic carbons (125-145 ppm), with the carbon attached to the sulfone group being the most downfield.

-

Safety and Handling

As a laboratory chemical, 3-(methylsulfonyl)benzenemethanol should be handled with appropriate care. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

3-(Methylsulfonyl)benzenemethanol is a valuable building block with significant potential in drug discovery and organic synthesis. Its unique combination of a reactive benzylic alcohol and a modulating methylsulfonyl group offers a versatile platform for the design of novel molecules with optimized physicochemical and pharmacological properties. The experimental protocols provided in this guide offer a robust framework for the reliable characterization of this compound, enabling researchers to confidently incorporate it into their synthetic and medicinal chemistry programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Sulfonyl-Containing Benzyl Alcohols

Abstract

The convergence of the sulfonyl moiety and the benzyl alcohol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The sulfonyl group, a privileged structural motif in medicinal chemistry, imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and to constrain molecular conformations, thereby enhancing interactions with biological targets.[1][2] Simultaneously, the benzyl alcohol framework serves as a versatile and synthetically accessible template found in numerous natural products and pharmaceuticals.[3][4] This guide provides an in-depth exploration of the rationale, modern synthetic strategies, and critical characterization techniques for developing novel sulfonyl-containing benzyl alcohols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the creation of next-generation therapeutics.

The Strategic Imperative: Why Combine Sulfonyl and Benzyl Alcohol Moieties?

The decision to design molecules incorporating both sulfonyl and benzyl alcohol groups is rooted in established principles of medicinal chemistry. Sulfonyl-containing compounds, particularly sulfonamides and sulfones, are integral to a vast array of pharmaceuticals, demonstrating activities as antidiabetic, anticancer, and antimicrobial agents.[5][6] Their therapeutic success stems from the chemical robustness of the sulfonyl group and its capacity to engage in strong hydrogen bonding with enzyme active sites, often mimicking the transition state of a substrate or acting as a bioisostere for other functional groups.[1][2]

Benzyl alcohol and its derivatives are not merely synthetic handles; they possess intrinsic biological relevance. They are found in essential oils, exhibit antiseptic properties, and are used as bacteriostatic preservatives in drug formulations.[3][7][8] The hydroxyl group of the benzyl alcohol can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to protein targets. Furthermore, the benzylic position is metabolically significant and offers a site for further chemical modification to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

The combination of these two pharmacophores creates a bifunctional molecule with significant potential. The sulfonyl group can modulate the electronic properties of the aromatic ring and provide a key binding interaction, while the benzyl alcohol offers a site for polar interactions and further derivatization. This guide will navigate the key methodologies for accessing these valuable structures.

Core Synthetic Strategies: A Field-Proven Guide

The synthesis of sulfonyl-containing benzyl alcohols can be approached from several angles, each with distinct advantages depending on the availability of starting materials and the desired substitution pattern. The choice of a synthetic route is a critical decision that impacts yield, purity, and scalability.

Strategy A: Oxidation of Thioether Precursors

A robust and frequently employed strategy involves the late-stage oxidation of a corresponding thioether (sulfide). This approach is advantageous because thioethers are often more readily prepared than their sulfonyl counterparts, and the oxidation step is typically high-yielding and clean.

-

Causality of Experimental Choice: The oxidation of a sulfide to a sulfone is a highly reliable transformation. Starting with the thioether allows for the construction of the core benzyl alcohol framework under conditions that might not be compatible with the strongly electron-withdrawing sulfone group. The choice of oxidant is critical; hydrogen peroxide is often preferred for large-scale synthesis due to its low cost and the generation of water as the only byproduct, making it an environmentally benign ("green") choice.[9] For laboratory-scale synthesis where milder conditions are needed, meta-chloroperoxybenzoic acid (m-CPBA) is an excellent alternative.

Caption: Synthetic workflow for the oxidation strategy.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol via Oxidation

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzyl alcohol (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

-

Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing cold water (50 mL per gram of starting material). A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

-

Purification: Dry the crude product. For higher purity, recrystallize from an appropriate solvent system (e.g., ethanol/water). The final product, 4-(methylsulfonyl)benzyl alcohol, is typically obtained as a white crystalline solid.[9]

Strategy B: Reduction of Benzaldehyde Precursors

Another fundamental approach begins with a sulfonyl-containing benzaldehyde. The reduction of the aldehyde to a primary alcohol is one of the most reliable reactions in organic synthesis.

-

Causality of Experimental Choice: This method is ideal when the substituted benzaldehyde is commercially available or easily synthesized. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes over other potentially present functional groups (e.g., esters, amides).[9] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like ethanol or methanol, simplifying the experimental setup.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol via Reduction

-

Dissolution: Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol or ethanol (10-15 mL per gram) in a round-bottom flask with magnetic stirring.

-

Addition of Reductant: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise over 15 minutes. Vigorous gas evolution (H₂) will be observed.

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the gas evolution ceases and the pH is slightly acidic.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired benzyl alcohol. Further purification can be achieved by column chromatography if necessary.

Strategy C: Modern Dehydroxylative and Cross-Coupling Methods

For accessing more complex or novel analogs, modern catalytic methods provide powerful alternatives.

-

Dehydroxylative Sulfonylation: This advanced method allows for the direct conversion of both activated (benzylic) and unactivated alcohols into sulfones.[10] A phosphine and diiodoethane-promoted reaction with sulfinates can install a variety of sulfonyl groups, including those of high interest in pharmaceutical chemistry like -SO₂CF₃. This protocol avoids the need for pre-functionalized starting materials.[10]

-

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling reactions can be used to construct the core C-C bond of the benzyl alcohol. For example, coupling an aryl halide containing a sulfonyl group with potassium acetoxymethyltrifluoroborate provides a direct route to the benzylic alcohol.[11] These methods are prized for their exceptional functional group tolerance and mild reaction conditions.

Caption: Comparative analysis of core synthetic strategies.

| Strategy | Key Transformation | Common Precursors | Advantages | Considerations |

| A: Oxidation | R-S-Ar → R-SO₂-Ar | Thioether-containing benzyl alcohols | High yields, reliable, "green" oxidant options[9] | Requires synthesis of the thioether precursor |

| B: Reduction | Ar-CHO → Ar-CH₂OH | Sulfonyl-containing benzaldehydes | Highly selective, simple protocol, safe reagents[9] | Availability and cost of the starting aldehyde |

| C: Cross-Coupling | Ar-X + R-B(OR)₂ → Ar-R | Aryl halides, boronic esters | Excellent functional group tolerance, broad scope[11] | Catalyst cost, optimization may be required |

| C: Dehydroxylative | Ar-CH₂OH → Ar-CH₂SO₂R | Benzyl alcohols, sulfinates | Access to novel fluorinated sulfones[10] | Reagent sensitivity, newer methodology |

Self-Validating Protocols: The Importance of Rigorous Characterization

The synthesis of a novel compound is incomplete without unambiguous confirmation of its structure and purity. Each protocol must be self-validating through rigorous spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a characteristic singlet or triplet for the benzylic protons (CH₂OH) typically between δ 4.5-4.8 ppm. The protons on the carbon adjacent to the sulfonyl group (e.g., -SO₂CH ₃) will appear as a singlet around δ 3.0-3.2 ppm. The aromatic protons will show distinct splitting patterns influenced by the sulfonyl group's electron-withdrawing nature.[12]

-

¹³C NMR: The benzylic carbon (CH₂OH) signal is expected around δ 60-65 ppm. The carbon attached to the sulfonyl group will be significantly downfield.

-

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad absorption for the alcohol O-H stretch (3200-3500 cm⁻¹) and two strong, sharp peaks for the sulfone S=O stretches (asymmetric ~1300-1350 cm⁻¹ and symmetric ~1120-1160 cm⁻¹).[12]

-

High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the novel compound, providing a measured mass that matches the calculated mass to within a few parts per million (ppm).

| Technique | Characteristic Data for 4-(Methylsulfonyl)benzyl Alcohol | Purpose |

| ¹H NMR | ~7.9 ppm (d, 2H), ~7.5 ppm (d, 2H), ~4.7 ppm (s, 2H), ~3.1 ppm (s, 3H) | Confirms proton environment and connectivity |

| IR (cm⁻¹) | ~3350 (broad, O-H), ~1310 (strong, S=O asym.), ~1150 (strong, S=O sym.) | Identifies key functional groups[12] |

| HRMS | C₈H₁₀O₃S, Calculated m/z matches observed m/z | Confirms exact molecular formula |

Structure-Activity Relationship (SAR) and Future Perspectives

Once a synthetic route is established, it can be used to generate a library of analogs for SAR studies. The goal is to understand how structural modifications impact biological activity, guiding the design of more potent and selective compounds.

Sources

- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Sulfonyl Group-Containing Compounds in the Design of Potential Dr...: Ingenta Connect [ingentaconnect.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ebm-journal.org [ebm-journal.org]

- 8. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 9. 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8 | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Initial investigation of 3-(Methylsulfonyl)benzyl alcohol biological activity

An In-depth Technical Guide for the Initial Investigation of 3-(Methylsulfonyl)benzyl alcohol Biological Activity

Authored by: A Senior Application Scientist

Preamble: The Scientific Imperative for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. The compound this compound presents a unique investigational opportunity, wedding two moieties of known biological relevance: the benzyl alcohol scaffold and the methylsulfonyl group. While the benzyl alcohol group is a common feature in various biologically active molecules and is known for its antimicrobial and anesthetic properties, the sulfonyl group is a powerful pharmacophore, integral to a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3][4] The strategic combination of these two groups in this compound warrants a systematic and rigorous initial investigation into its biological activity.

This guide provides a comprehensive framework for the initial characterization of this compound's biological profile. It is designed for researchers, scientists, and drug development professionals, offering a structured, logic-driven approach to elucidating the compound's potential therapeutic value. We will proceed from broad, high-throughput in vitro screening to more focused mechanistic studies, with the ultimate goal of identifying and validating potential therapeutic applications.

Part 1: Foundational Physicochemical and Toxicological Profiling

Prior to embarking on extensive biological activity screening, a foundational understanding of the compound's physicochemical properties and baseline toxicity is paramount. This initial phase ensures the integrity of subsequent biological assays and provides an early indication of the compound's drug-like properties.

Physicochemical Characterization

A comprehensive physicochemical characterization of this compound should be performed to determine its solubility, stability, and lipophilicity. These parameters are critical for designing appropriate formulations for in vitro and in vivo studies and for interpreting the resulting biological data.

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). | To determine the appropriate solvent and concentration range for biological assays. |

| Stability | HPLC-based stability assessment in various buffers and at different temperatures. | To ensure the compound remains intact during the course of the experiments. |

| Lipophilicity (LogP) | Shake-flask method or reverse-phase HPLC. | To predict the compound's ability to cross cell membranes and to anticipate its pharmacokinetic behavior. |

In Vitro Cytotoxicity Assessment

A preliminary assessment of cytotoxicity is essential to establish a therapeutic window for this compound. The MTT assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell viability.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line such as MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound to the cells over a wide concentration range (e.g., 0.1 µM to 100 µM).

-

Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Part 2: Broad-Spectrum Biological Activity Screening

With a foundational understanding of the compound's properties and toxicity, a broad-spectrum screening approach can be employed to identify potential areas of biological activity. Based on the known activities of sulfonyl-containing compounds and benzyl alcohol, the initial investigation should focus on antimicrobial, anti-inflammatory, and anti-cancer activities.[1][2][3]

Antimicrobial Activity Screening

Given the known antimicrobial properties of benzyl alcohol, it is prudent to investigate the potential of this compound as an antimicrobial agent.[3][4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized inoculum of representative bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing the appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Anti-inflammatory Activity Screening

The sulfonyl moiety is a key component of many anti-inflammatory drugs. Therefore, investigating the anti-inflammatory potential of this compound is a logical next step.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the amount of nitric oxide produced by the cells using the Griess reagent.

-

Data Analysis: Determine the ability of the compound to inhibit NO production.

Anti-cancer Activity Screening

Many sulfonyl-containing compounds have demonstrated anti-cancer properties.[1][2] A preliminary screen against a panel of cancer cell lines can provide initial insights into the potential of this compound as an anti-cancer agent. The MTT assay protocol described in section 1.2 can be expanded to include a diverse panel of cancer cell lines representing different tumor types.

Part 3: Mechanistic Elucidation and Target Identification

Should the initial screening reveal promising activity in a particular area, the next phase of the investigation should focus on elucidating the mechanism of action and identifying the molecular targets of this compound.

Hypothetical Signaling Pathway Modulation

Based on the known mechanisms of other sulfonyl-containing drugs, this compound could potentially modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Caption: Hypothetical modulation of inflammatory signaling pathways by this compound.

Experimental Workflow for Target Identification

A systematic workflow can be employed to identify the molecular targets of this compound.

Caption: Experimental workflow for molecular target identification.

Part 4: In Vivo Efficacy and Preliminary Toxicology

Positive in vitro results should be followed by in vivo studies to assess the efficacy and preliminary safety profile of this compound in a living organism.[6][7][8]

Animal Model Selection

The choice of animal model will depend on the observed in vitro activity. For example, if anti-inflammatory activity is observed, a murine model of LPS-induced endotoxemia could be employed. If anti-cancer activity is noted, xenograft models using human cancer cell lines in immunocompromised mice would be appropriate.[7]

Preliminary In Vivo Toxicology

A preliminary in vivo toxicology study in rodents is necessary to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.[9] This typically involves administering escalating doses of the compound and monitoring the animals for signs of toxicity, followed by histopathological analysis of major organs.

| Parameter | Assessment Method |

| Acute Toxicity (LD50) | Single high-dose administration with observation for 14 days. |

| Sub-acute Toxicity | Repeated dosing over 28 days with clinical observations, hematology, clinical chemistry, and histopathology. |

| Organ-Specific Toxicity | Histopathological examination of key organs (liver, kidney, spleen, etc.). |

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological activity of this compound. By following a logical progression from foundational profiling to in vivo efficacy studies, researchers can systematically uncover the therapeutic potential of this novel compound. The multifaceted nature of the sulfonyl and benzyl alcohol moieties suggests that this compound could possess a rich and diverse pharmacology, making it a compelling candidate for further drug discovery and development efforts.

References

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC. (2011). National Center for Biotechnology Information. [Link]

-

In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. (n.d.). Pharmaron. [Link]

-

The Role of in-vivo Studies in Rare Disease Therapeutic Development. (n.d.). Cure Rare Disease. [Link]

-

In Vitro Assays for Screening Small Molecules - PubMed. (2018). National Center for Biotechnology Information. [Link]

-

In Vitro Assays for Screening Small Molecules - Springer Nature Experiments. (n.d.). Springer Nature. [Link]

- Synthesis of 3,5-bis(dimethylamino)-α-[(methylsulfonyl)-methyl]benzyl alcohol. (n.d.).

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. (2012). National Center for Biotechnology Information. [Link]

-

Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications - ResearchGate. (2012). ResearchGate. [Link]

-

Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications | Bentham Science. (n.d.). Bentham Science. [Link]

-

In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PubMed Central. (2012). National Center for Biotechnology Information. [Link]

-

In Vivo Models for Drug Discovery | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

- Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. (n.d.).

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.). David Discovers Drug Discovery. [Link]

-

In vitro - Wikipedia. (n.d.). Wikipedia. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B. [Link]

-

Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N | Request PDF - ResearchGate. (2001). ResearchGate. [Link]

-

bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. (2014). ACS Publications. [Link]

-

BENZYL ALCOHOL C7H8O. (2014). Public Health England. [Link]

-

3-Methylbenzyl alcohol | C8H10O | CID 11476 - PubChem. (n.d.). PubChem. [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (n.d.). 3M. [Link]

-

Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. (2009). United States Environmental Protection Agency. [Link]

-

Benzyl alcohol - Wikipedia. (n.d.). Wikipedia. [Link]

-

What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

-

toxicology of benzyl alcohol in pharmaceutical manufacturing - Экономика и социум. (2023). Экономика и социум. [Link]

-

Inhibition of autophagy by benzyl alcohol - PubMed. (1983). National Center for Biotechnology Information. [Link]

-

Mechanism for Benzyl alcohol-induced aggregation of recombinant human interleukin-1-receptor antagonist in aqueous solution | Request PDF - ResearchGate. (1995). ResearchGate. [Link]

-

What is Benzyl Alcohol used for? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaron.com [pharmaron.com]

- 8. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]

- 9. researchgate.net [researchgate.net]

Solubility and stability of 3-(Methylsulfonyl)benzyl alcohol in common solvents

An In-depth Technical Guide for the Characterization of 3-(Methylsulfonyl)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility and stability of this compound, a key intermediate in various research and development applications, particularly in the pharmaceutical industry. Recognizing the current scarcity of publicly available data for this specific compound, this document serves as a detailed manual for researchers, scientists, and drug development professionals. It outlines both the theoretical considerations and practical, field-proven experimental protocols necessary to generate robust and reliable data. The guide emphasizes the causality behind experimental choices and provides self-validating workflows, adhering to the highest standards of scientific integrity. By following the methodologies presented, researchers will be able to thoroughly characterize the physicochemical properties of this compound, a critical step in its potential application in drug discovery and development.

Introduction: The Need for Comprehensive Physicochemical Characterization

This compound is an organic compound featuring a benzyl alcohol moiety substituted with a methylsulfonyl group at the meta-position. This unique combination of a polar, protic alcohol group, a non-polar aromatic ring, and a highly polar, aprotic sulfonyl group imparts a complex physicochemical profile. While its structural analogues are utilized in various synthetic pathways, specific data on this compound remains limited.

In any research and development pipeline, particularly in drug discovery, a thorough understanding of a compound's solubility and stability is paramount. These properties fundamentally influence:

-

Bioavailability: A compound must be in solution to be absorbed and exert its biological effect.

-

Formulation Development: Solubility dictates the choice of excipients and the type of dosage form that can be developed.

-

Process Chemistry: Understanding solubility in various organic solvents is crucial for optimizing reaction conditions, purification, and crystallization processes.

-

Shelf-life and Storage: Stability data determines the appropriate storage conditions and shelf-life of both the active substance and the final product.

-

Analytical Method Development: Knowledge of degradation pathways is essential for developing stability-indicating analytical methods (SIAMs) required by regulatory bodies.

This guide provides the necessary protocols and theoretical background to empower researchers to independently and accurately determine these critical parameters for this compound.

Solubility Profile Determination

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. The presence of the polar hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups, capable of acting as hydrogen bond donors and acceptors respectively, alongside the aromatic ring, suggests that this compound will exhibit varied solubility across a spectrum of common solvents.

Experimental Methodologies for Solubility Assessment

Two primary methods are employed to determine solubility: the thermodynamic (equilibrium) method, which provides the true solubility, and the kinetic method, which is a higher-throughput screening assay.

This method, often referred to as the "shake-flask" method, measures the solubility of a compound once it has reached equilibrium in a solvent, providing the most accurate and fundamental solubility value.[1]

Causality in Experimental Design: The extended incubation period (24 hours) with agitation is critical to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This overcomes the kinetic barriers of dissolution, which can be influenced by factors like particle size and crystal form.[2]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dimethyl sulfoxide).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours to reach equilibrium.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 2.2.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method measures the solubility of a compound as it precipitates out of a solution when an aqueous buffer is added to a concentrated DMSO stock. It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is widely used in early drug discovery.[3][4]

Causality in Experimental Design: DMSO is used as the initial solvent because of its ability to dissolve a wide range of organic compounds at high concentrations. The assay measures the "apparent" solubility upon a sudden change in solvent environment (from DMSO to aqueous buffer), which mimics the conditions a compound might experience during in vitro biological assays.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Plating: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microplate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours).

-

Precipitate Removal: Separate the precipitated compound from the dissolved compound using a filter plate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable method, such as UV-Vis plate reader or HPLC-UV, comparing it to a calibration curve.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for accurately quantifying the concentration of dissolved this compound. Given its aromatic structure, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is highly suitable.[5][6][7]

Proposed HPLC-UV Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization state of the analyte and improves peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate. | A gradient elution is effective for ensuring the analyte is eluted with a good peak shape and for cleaning the column of any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 220 nm and 254 nm | The aromatic ring will have strong absorbance in the UV region. Monitoring multiple wavelengths can aid in peak identification and purity assessment.[8] |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with potential for column overload. |

Data Presentation

Solubility data should be systematically recorded in a table to allow for easy comparison across different solvents and conditions.

Table 1: Solubility Data for this compound

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | 25 | Kinetic | [Experimental Data] | [Calculated Data] |

| Methanol | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| Ethanol | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| Acetone | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

Stability Profile and Degradation Pathway Analysis

Stability testing is crucial for determining how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is performed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9][10]

Hypothesized Degradation Pathways

The chemical structure of this compound contains two key functional groups: a primary benzylic alcohol and a methylsulfonyl group.

-

Oxidation of Benzyl Alcohol: The primary alcohol is susceptible to oxidation. This is the most anticipated degradation pathway, likely proceeding first to the corresponding aldehyde, 3-(methylsulfonyl)benzaldehyde, and then potentially to the carboxylic acid, 3-(methylsulfonyl)benzoic acid.

-

Sulfonyl Group Stability: The methylsulfonyl group is generally robust and stable to hydrolytic and mild oxidative conditions. Degradation would likely require more extreme conditions not typically encountered in standard stability studies.

Caption: Hypothesized Primary Degradation Pathway.

Forced Degradation Experimental Protocols

Forced degradation studies should be conducted to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without destroying the molecule entirely.[10] The same HPLC-UV method developed for solubility can be used, but it must be validated as "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent peak.

Caption: General Workflow for Forced Degradation Studies.

-

Procedure: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). Store the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours). Neutralize the acidic and basic samples before HPLC analysis.

-